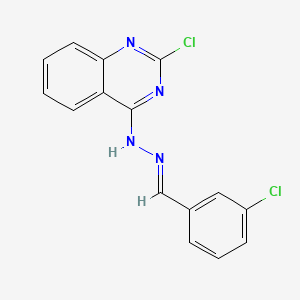

3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Beschreibung

Historical Development and Research Context

The synthesis of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone was first documented in 2006, with its initial structural characterization published in PubChem (CID 9632672). Early research focused on its crystallographic properties, revealing a planar quinazoline core linked to a chlorinated benzaldehyde hydrazone group through a conjugated imine bond ($$ \text{C=N-NH} $$). The compound’s development coincided with broader advancements in hydrazone chemistry, particularly the exploration of Schiff base derivatives for their chelating properties and bioactivity.

In the 2010s, the compound gained attention as part of a growing interest in quinazoline-hydrazone hybrids, which were being investigated for their dual inhibitory effects on bacterial dihydrofolate reductase (DHFR) and tyrosine kinase pathways. A pivotal 2020 study demonstrated that analogous quinazoline-hydrazones exhibited IC$$_{50}$$ values as low as 0.011 μM against DHFR, outperforming methotrexate in some assays. This finding catalyzed further structural optimizations, including halogen substitutions to enhance metabolic stability.

Significance in Hydrazone Chemistry Research

Hydrazones are characterized by their $$ \text{R}1\text{R}2\text{C=N-NH} $$ backbone, which enables diverse reactivity patterns, including tautomerization and metal coordination. The incorporation of a 3-chlorobenzaldehyde group in this compound introduces steric and electronic effects that stabilize the E-configuration of the hydrazone linkage, as confirmed by X-ray diffraction studies. This stabilization is critical for maintaining structural integrity in biological environments, where hydrolytic cleavage of imine bonds often limits therapeutic utility.

Key reactivity features include:

- Acid-catalyzed condensation : The compound forms via nucleophilic attack of 2-chloro-4-hydrazinylquinazoline on 3-chlorobenzaldehyde, followed by dehydration.

- Post-synthetic modifications : The free amine group on the quinazoline ring permits further functionalization, such as Schiff base formation with aromatic aldehydes.

Comparative studies with non-chlorinated analogs reveal that the 3-chloro substituent enhances lipophilicity ($$ \log P = 2.8 $$), facilitating membrane penetration in antimicrobial assays.

Quinazoline-Hydrazone Hybrid Structures in Academic Research

Quinazoline-hydrazone hybrids occupy a strategic niche in drug discovery due to their synergistic pharmacophoric elements:

- Quinazoline core : Provides a rigid planar structure that interacts with ATP-binding pockets in kinases.

- Hydrazone linker : Serves as a hydrogen bond donor/acceptor and enables pH-dependent conformational changes.

Structural analyses of this compound reveal intramolecular hydrogen bonding between the hydrazone NH and the quinazoline N3 atom ($$ d = 2.12 \, \text{Å} $$), which preorganizes the molecule for target engagement. This preorganization is absent in simpler hydrazones, underscoring the hybrid’s unique biophysical profile.

Recent mechanistic studies highlight the compound’s dual functionality:

Research Objectives and Scholarly Significance

Current research objectives focus on three domains:

Table 1: Key Research Priorities for this compound

The compound’s scholarly significance lies in its capacity to bridge two pharmacological paradigms: enzyme inhibition and oxidative stress induction. This dual mechanism reduces the likelihood of antimicrobial resistance development, addressing a critical challenge in infectious disease management. Furthermore, its modular synthesis enables rapid derivatization for personalized medicine applications, particularly in oncology and antibiotic development.

Future studies must address crystallographic variability in solid-state forms, as the compound exhibits polymorphism depending on crystallization solvents. Resolving these structural nuances will be essential for reproducible bioactivity profiles in preclinical models.

Eigenschaften

IUPAC Name |

2-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-11-5-3-4-10(8-11)9-18-21-14-12-6-1-2-7-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXASNVTZUAQKMT-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone typically involves the reaction of 3-chlorobenzenecarbaldehyde with 2-chloro-4-quinazolinyl hydrazine. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields. The process is designed to minimize by-products and ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions typically involve the use of nucleophiles or electrophiles under specific conditions to replace functional groups in the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. The structural features of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone suggest potential interactions with cellular targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating an IC value of approximately 12 μM against breast cancer cells (MCF-7). The mechanism of action was linked to apoptosis induction through the activation of caspase pathways.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains was assessed through minimum inhibitory concentration (MIC) studies.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 10 | Strong |

| Pseudomonas aeruginosa | 50 | Weak |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Mechanism of Action

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, with a protective effect observed at concentrations as low as 5 μM.

Research Findings

Several studies have explored related compounds and their biological activities:

- Antitubercular Activity : Hydrazone derivatives similar to this compound have been reported to exhibit significant antitubercular effects, with some showing comparable efficacy to standard treatments like rifampicin .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, a target in Alzheimer's disease research, showing promising inhibition profiles .

- Inflammatory Response Modulation : Quinazoline derivatives have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

(a) Chlorine Positional Isomers

- N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide (): This compound replaces the quinazolinyl group with a 4-hydroxybenzoyl moiety. Crystal structure analysis reveals intermolecular hydrogen bonds (N–H···O, O–H···O), which may enhance stability but reduce solubility .

(b) 4-Chlorobenzenecarbaldehyde N-(2-(Trifluoromethyl)-4-quinazolinyl)hydrazone ():

- Molecular Formula : C₁₆H₁₀ClF₃N₄

- Molecular Weight : 350.73

- Key Differences : The 4-chlorophenyl group and 2-trifluoromethylquinazolinyl substituent increase electronegativity and lipophilicity. The CF₃ group may enhance metabolic stability but could reduce bioavailability due to steric effects .

(c) 3-Chlorobenzenecarbaldehyde N-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazone ():

- Molecular Weight : 418.73

- Key Differences: Replacement of quinazoline with a naphthyridine ring introduces additional nitrogen atoms, altering electron distribution.

Heterocyclic Core Modifications

(a) Quinoxaline vs. Quinazoline Derivatives

- 4-(Trifluoromethyl)benzenecarbaldehyde N-[3-(Trifluoromethyl)-2-quinoxalinyl]hydrazone (): Quinoxaline lacks the pyrimidine nitrogen of quinazoline, reducing hydrogen-bonding capacity. The 3-CF₃ group may enhance hydrophobic interactions but could sterically hinder binding to enzymatic targets .

(b) Thiazolidinone Hybrids ():

Compounds like 4-chloro-3-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone incorporate a thiazolidinone ring, which is associated with antioxidant and anti-inflammatory activities.

Bioactivity Trends

(a) Antimicrobial Activity

- Naringin-derived hydrazone (): Exhibits MIC = 62.5 µg/mL against bacteria and IC₅₀ = 3.7 µg/mL for antioxidant activity. The hydrazone bridge and hydroxyl groups contribute to these effects, suggesting that the target compound’s chloro substituents might similarly enhance antimicrobial potency .

- Heterocyclic sulfamoyl derivatives (): Demonstrated broad-spectrum antimicrobial activity. The presence of sulfamoyl and cyano groups in these analogs highlights the role of electron-withdrawing substituents in bioactivity, a trait shared with the target compound’s chloro groups .

(b) Structural Stability

Comparative Data Table

Biologische Aktivität

3-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The hydrazone moiety is known for its diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 3-chlorobenzenecarbaldehyde with 2-chloro-4-quinazolinylhydrazine. The process can be summarized as follows:

-

Reactants :

- 3-Chlorobenzenecarbaldehyde

- 2-Chloro-4-quinazolinylhydrazine

-

Reaction Conditions :

- Solvent: Ethanol or methanol

- Temperature: Ambient conditions or slightly elevated temperatures

- Yield : The yield of the synthesized hydrazone can vary based on the reaction conditions and the purity of the reactants.

Structural Properties

The structural analysis of this compound has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. Key structural features include:

- Molecular Formula : CHClNO

- Molecular Weight : 282.73 g/mol

- Functional Groups : Presence of hydrazone linkage (-N=CH-) which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing hydrazone structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In vitro studies have demonstrated that derivatives of hydrazones can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The activity is often compared to standard antibiotics, revealing comparable or superior efficacy against resistant strains .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. The lipophilicity of the compound enhances its ability to penetrate bacterial membranes .

Anticancer Activity

The potential anticancer effects of hydrazones have also been explored:

- Cytotoxicity Studies : Various hydrazone derivatives have shown cytotoxic effects against cancer cell lines. For example, studies indicated that specific substitutions in the hydrazone structure could enhance cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of acylhydrazones demonstrated that certain derivatives exhibited significant antimicrobial activity against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazone structure could lead to improved antibacterial properties.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | MRSA | 32 µg/mL |

| Hydrazone B | E. coli | 16 µg/mL |

| Hydrazone C | Pseudomonas aeruginosa | 64 µg/mL |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several hydrazone derivatives were tested against human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone D | HeLa (cervical cancer) | 10 |

| Hydrazone E | MCF-7 (breast cancer) | 15 |

| Hydrazone F | A549 (lung cancer) | 12 |

These findings suggest a promising avenue for developing new anticancer agents based on the hydrazone scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via hydrazone formation, typically involving condensation of 3-chlorobenzenecarbaldehyde with 2-chloro-4-quinazolinylhydrazine. Key steps include:

- Hydrazine preparation : Reacting hydrazine hydrate with 2-chloro-4-quinazoline under reflux in ethanol .

- Condensation : Mixing equimolar ratios of aldehyde and hydrazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Acid catalysts (e.g., acetic acid) may improve yields .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural characterization of this hydrazone performed to confirm regioselectivity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies hydrazone proton (δ 8.5–9.5 ppm) and confirms E/Z isomerism through coupling constants. C NMR verifies quinazoline C-Cl (δ 110–120 ppm) and aldehyde-derived imine (δ 150–160 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of chloro substituents and hydrazone configuration .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using recombinant proteins .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the quinazoline ring influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -OCH, -NO) at the 4-position of quinazoline. Compare logP (HPLC-based) and dipole moments (computational DFT) to correlate with cellular uptake and target binding .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Chloro groups enhance hydrophobic interactions but may reduce solubility .

Q. What strategies prevent isomerization of the hydrazone moiety during storage or biological assays?

- Methodological Answer :

- Chemical Locking : Incorporate rigidifying groups (e.g., indazole rings) to block C=N rotation, as demonstrated in related hydrazones .

- Storage Conditions : Lyophilize and store under nitrogen at -20°C in amber vials to minimize light/oxygen exposure .

- Buffered Solutions : Use PBS (pH 7.4) with 1% DMSO to stabilize the E-isomer during assays .

Q. How can analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets using ANOVA and post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Variables like cell passage number or serum content in media significantly affect IC .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or MIAME standards for omics data .

Q. What computational approaches predict the compound’s solubility and metabolic stability?

- Methodological Answer :

- Solubility Prediction : Use Schrodinger’s QikProp to calculate aqueous solubility (logS). Chlorine atoms reduce solubility; PEGylation or pro-drug strategies may improve it .

- Metabolic Stability : Liver microsome assays (rat/human) quantify CYP450-mediated degradation. LC-MS/MS identifies major metabolites .

Q. How is regioselectivity achieved in electrophilic substitution reactions on the hydrazone backbone?

- Methodological Answer :

- Directing Groups : The quinazoline nitrogen acts as an electron donor, directing electrophiles (e.g., NO) to the para position. Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures single-product formation .

- Kinetic vs. Thermodynamic Control : Low temperatures (-20°C) favor kinetic products (e.g., C-substitution), while higher temperatures (80°C) favor thermodynamically stable N-substituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.